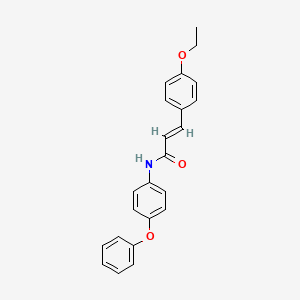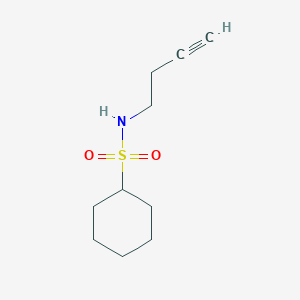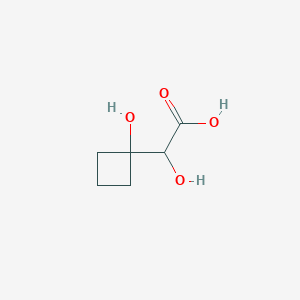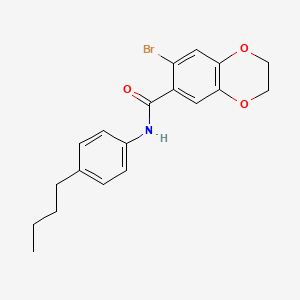![molecular formula C21H25FN6O B2619617 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 1207045-97-3](/img/structure/B2619617.png)
4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic molecule characterized by a fluorophenyl group, a methylpiperidinyl group, a pyrazolo[3,4-d]pyrimidin core, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine, followed by the introduction of the morpholine and methylpiperidinyl groups through nucleophilic substitution reactions. These reactions often require specific catalysts, solvents, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using batch or continuous flow reactors. The process would involve optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality. Purification steps, including crystallization, distillation, or chromatography, would be employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: Often leads to the formation of oxidized derivatives with different functional groups.
Reduction: Involves the addition of hydrogen atoms, potentially altering the compound's electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the introduction or replacement of functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and alkylating agents. Reaction conditions vary depending on the specific transformation, but commonly involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions are typically derivatives of the original compound with altered functional groups, which can exhibit different chemical and physical properties. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Biology
Biologically, 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has shown potential in modulating biological pathways, suggesting its utility in drug discovery and development. Its structure can be optimized for better binding affinity and specificity towards biological targets.
Medicine
Medically, it is explored for its potential therapeutic properties. Research indicates its usefulness in developing new treatments for various diseases, particularly those involving dysfunctional signaling pathways.
Industry
In industrial applications, this compound might be used in the development of new materials with unique electronic, optical, or mechanical properties. Its complex structure allows for modifications that can tailor these properties to specific industrial needs.
作用机制
The compound exerts its effects through various mechanisms, depending on the context. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved often include inhibition or activation of signaling cascades, leading to altered cellular responses.
相似化合物的比较
Compared to other heterocyclic compounds, 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine stands out due to its unique combination of functional groups and structural elements Similar compounds might include those with pyrazolo[3,4-d]pyrimidine cores but differ in the nature and position of substituent groups
Examples of similar compounds include:
4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Morpholine derivatives with various substitutions on the morpholine ring
Conclusion
The compound this compound represents a versatile and valuable molecule in scientific research. Its unique structure and diverse reactivity make it an important subject of study in chemistry, biology, medicine, and industry, offering potential advancements in each of these fields.
属性
IUPAC Name |
4-[1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O/c1-15-6-8-27(9-7-15)21-24-19(26-10-12-29-13-11-26)18-14-23-28(20(18)25-21)17-4-2-16(22)3-5-17/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISJFGQBMFESMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)
![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)



![N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2619551.png)
![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)


![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)

